N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole core, a morpholine moiety, and a dihydrodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole core, followed by the introduction of the morpholine group and the dihydrodioxine ring. Common reagents used in these steps include various halogenating agents, amines, and oxidizing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The use of automated systems for monitoring reaction parameters and product purification techniques such as crystallization, distillation, and chromatography would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE
- **N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE SULFATE
Uniqueness
The uniqueness of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S.ClH/c1-26-15-4-5-16(27-2)19-18(15)22-21(31-19)24(20(25)17-14-29-12-13-30-17)7-3-6-23-8-10-28-11-9-23;/h4-5,14H,3,6-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCNOXOYANOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=COCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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